molecular formula C11H9F3O B8785344 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one

4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one

Cat. No.: B8785344
M. Wt: 214.18 g/mol
InChI Key: DNMFDFHJWALWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with a trifluoromethyl group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The process may include the use of organoboron reagents, which are relatively stable and environmentally benign. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one include other trifluoromethylbenzenes and related derivatives. Examples include 4-(trifluoromethyl)phenol and 2-trifluoromethylphenyl semicarbazone .

Uniqueness

What sets this compound apart from similar compounds is its specific structural arrangement and the presence of the butenone moiety.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]but-3-en-2-one

InChI

InChI=1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3

InChI Key

DNMFDFHJWALWGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

11 g of N-methoxy-N-methyl-3-(2-trifluoromethylphenyl)acrylamide are dissolved in 150 ml of dry tetrahydrofuran under a nitrogen atmosphere, cooled to −78° C. and treated dropwise with 36 ml of a 1.4N solution of methyllithium in diethyl ether in 10 minutes. The solution is subsequently furthermore stirred at −78° C. for 2 h and then hydrolysed with water. 200 ml of ethyl acetate are now added at ambient temperature and the mixture is washed three times with saturated sodium chloride solution. The organic phase is finally separated, dried with magnesium sulfate and evaporated under reduced pressure. After purifying by flash chromatography, the title compound is thus obtained.
Name
N-methoxy-N-methyl-3-(2-trifluoromethylphenyl)acrylamide
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11 g
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